molecular formula C20H20O5 B1167033 Adenosine 5'-diphosphate disodium salt CAS No. 123333-51-7

Adenosine 5'-diphosphate disodium salt

Cat. No.: B1167033
CAS No.: 123333-51-7
InChI Key:
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Description

Adenosine 5’-diphosphate disodium salt is a crucial adenine nucleotide involved in various biological processes. It plays a significant role in energy storage and nucleic acid metabolism. The compound is often used in scientific research due to its involvement in energy transfer and cellular signaling pathways .

Scientific Research Applications

Adenosine 5’-diphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .

Future Directions

There are ongoing studies on the solution crystallization, post-crystallization dehydration, and structural studies of hydrated and anhydrous potassium salts of adenosine 5’-diphosphate . These studies aim to understand the structural description of the dehydration–rehydration process in the ADP–potassium–water system .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two primary methods for preparing adenosine 5’-diphosphate disodium salt: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
    • Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
    • Monitor the progress of the reaction using analytical methods like TLC or HPLC.
    • Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
    • Purify the product using techniques like ion-exchange chromatography or preparative HPLC.
    • Convert the purified adenosine 5’-diphosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate .
  • Chemical Synthesis:

    • Set up a reaction mixture containing the appropriate precursors, such as 5’-ADP and adenosine monophosphate, in the optimal solvent system.
    • Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
    • Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
    • Monitor the progress of the reaction using analytical techniques like TLC or HPLC.
    • Quench the reaction and isolate the 5’-ADP product using appropriate purification techniques, such as column chromatography or crystallization.
    • Convert the purified adenosine 5’-diphosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate .

Industrial Production Methods: Industrial production methods for adenosine 5’-diphosphate disodium salt typically involve large-scale enzymatic or chemical synthesis processes, optimized for high yield and purity. These methods often include advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Adenosine 5’-diphosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Adenosine 5’-diphosphate disodium salt can be compared with other similar compounds, such as:

Adenosine 5’-diphosphate disodium salt is unique due to its specific role in energy transfer and its interaction with purinergic receptors, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKSTPSQHZNDSC-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015443
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
Source EPA DSSTox
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Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16178-48-6
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
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